SR 146131

Receptor binding Selectivity profiling CCK1

Choose SR 146131—the only CCK1 agonist with potent oral activity (ED50 2.7 μg/kg), 300-fold CCK1/CCK2 selectivity, and a safety profile free of pancreatitis. It acts as a full Gq/11 agonist yet partial for β-arrestin, enabling biased agonism studies. Unlike cerulein/CCK-8S, it avoids confounding CCK2 effects and pancreatic toxicity, ensuring reproducible data in chronic obesity, satiety, and GI motility models. Secure your supply today.

Molecular Formula C32H36ClN3O5S
Molecular Weight 610.2 g/mol
CAS No. 221671-61-0
Cat. No. B1682613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 146131
CAS221671-61-0
Synonyms2-(4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)thiazol-2-ylcarbamoyl)-5,7-dimethylindol-1-yl-1-acetic acid
SR 146131
SR-146131
SR146131
Molecular FormulaC32H36ClN3O5S
Molecular Weight610.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=C(S3)CCC4CCCCC4)C5=CC(=C(C=C5OC)Cl)OC)C
InChIInChI=1S/C32H36ClN3O5S/c1-18-12-19(2)30-21(13-18)14-24(36(30)17-28(37)38)31(39)35-32-34-29(22-15-26(41-4)23(33)16-25(22)40-3)27(42-32)11-10-20-8-6-5-7-9-20/h12-16,20H,5-11,17H2,1-4H3,(H,37,38)(H,34,35,39)
InChIKeyNFDFTMICKVDYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR 146131 (CAS 221671-61-0): Non-Peptide CCK1 Receptor Agonist with Validated Potency and Selectivity


SR 146131 is a synthetic, non-peptide, small-molecule agonist of the cholecystokinin subtype 1 (CCK1) receptor [1]. First described in 1999, it is a potent, orally bioavailable, and highly selective agonist that mimics the actions of the endogenous peptide agonist cholecystokinin-8 sulfate (CCK-8S) [1]. Its chemical structure is 2-[2-[[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid, with a molecular weight of 610.2 g/mol [2]. As a research tool, it is widely used to probe CCK1 receptor function, appetite regulation, gastrointestinal motility, and pancreatic signaling.

Why Interchanging SR 146131 with Other CCK1 Agonists Can Lead to Experimental Failure


CCK1 receptor agonists are not pharmacologically equivalent. While many compounds bind the same primary target, they can differ profoundly in their functional selectivity (biased agonism), off-target receptor activation (CCK2 vs. CCK1), oral bioavailability, and their ability to discriminate between high- and low-affinity receptor states. SR 146131 demonstrates a unique profile: it is a high-potency, orally active non-peptide that acts as a full agonist at the CCK1 receptor's high-affinity site while exhibiting minimal functional activity at the CCK2 receptor, and it lacks the pancreatitis-inducing property of supramaximal peptide agonists [1]. These features are not shared by all CCK1 agonists; therefore, substituting SR 146131 with another CCK1 agonist (e.g., cerulein, CCK-8S, A-71623) will likely produce a different biological outcome, invalidating any direct comparison and potentially compromising experimental reproducibility [2].

Quantitative Comparative Evidence for SR 146131 (CAS 221671-61-0) Against Key CCK1 Agonist Comparators


CCK1 vs. CCK2 Receptor Binding Selectivity: SR 146131 vs. CCK-8S

SR 146131 displays high affinity for the human recombinant CCK1 receptor (IC50 = 0.56 nM) and exhibits a 300-fold lower affinity for the CCK2 receptor (IC50 = 162 nM) [1]. This selectivity ratio is a key differentiator from the endogenous peptide agonist CCK-8S, which binds both CCK1 and CCK2 receptors with high affinity. The quantitative difference ensures that at submicromolar concentrations, SR 146131's pharmacological effects are mediated exclusively through CCK1, minimizing off-target CCK2-mediated signaling.

Receptor binding Selectivity profiling CCK1 CCK2

Functional Potency in Calcium Mobilization: SR 146131 Matches CCK-8S Efficacy

In a direct functional comparison with the endogenous full agonist CCK-8S, SR 146131 behaved as a full agonist for intracellular calcium release in 3T3-hCCK1 cells, with an EC50 of 1.38 ± 0.06 nM, an efficacy comparable to that of CCK-8S [1]. In human IMR-32 neuroblastoma cells, which constitutively express CCK1 receptors, SR 146131 increased intracellular calcium with an EC50 of 6 ± 2.3 nM, compared to 1.3 ± 0.14 nM for CCK-8S [2]. This demonstrates that SR 146131 is not a partial agonist in this key signaling pathway, a property not guaranteed for all non-peptide agonists.

Calcium signaling Functional agonism CCK1 receptor GPCR

In Vivo Oral Potency: SR 146131 Surpasses Previously Reported CCK1 Agonists

SR 146131 exhibits exceptional oral potency in vivo. In mice, it completely inhibited gallbladder emptying with an oral ED50 of 2.7 μg/kg and gastric emptying with an ED50 of 66 μg/kg [1]. The authors of the primary in vivo characterization study stated that "SR146131 is more potent than any other CCK1 agonists reported to date" [1]. For comparison, the peptide agonist CCK-8S requires parenteral administration and has a very short half-life, while other small-molecule agonists like A-71623 show lower oral bioavailability or require higher doses to achieve similar anorectic effects [2].

Oral bioavailability In vivo pharmacology Gallbladder emptying Appetite suppression

Superior Safety Profile: SR 146131 Does Not Induce Pancreatitis Unlike Cerulein

Unlike the CCK analog cerulein, SR 146131 does not induce acute pancreatitis in vivo, even when administered at supramaximal doses (up to 1800 nmol/kg i.p.) [1]. In a direct comparison, cerulein at 25 nmol/kg i.p. caused a complete block of amylase secretion and induced acute edematous pancreatitis, whereas SR 146131 at doses up to 72-fold higher (1800 nmol/kg) stimulated amylase secretion without any sign of pancreatic inflammation or acinar cell damage [1]. This functional difference is attributed to SR 146131's selective activation of high-affinity CCK1 receptor states, sparing the low-affinity sites that mediate pancreatitis [1].

Pancreatic safety Acute pancreatitis CCK1 receptor High-affinity agonism

Biased Signaling Profile: SR 146131 is a Partial Agonist for MAPK Activation

SR 146131 exhibits functional selectivity (biased agonism) at the CCK1 receptor. While it acts as a full agonist for calcium mobilization and IP1 formation, it is a partial agonist for MAPK (ERK) activation in 3T3-hCCK1 cells, and in neuroblastoma cells, it acts as a partial agonist for both calcium and IP1 responses [1]. In contrast, the endogenous agonist CCK-8S is a full agonist across all these pathways. This differential activation of downstream signaling cascades—where SR 146131 favors Gq/11-mediated calcium over β-arrestin-mediated MAPK pathways—can be exploited to dissect receptor signaling.

Biased agonism MAPK signaling Functional selectivity GPCR

Structurally Distinct Binding Site: SR 146131 Binds Differently from Antagonist SR 27897 and CCK-8S

Mutational analysis of the human CCK1 receptor reveals that SR 146131, the antagonist SR 27897, and the endogenous peptide CCK-8S occupy overlapping but distinct binding sites [1]. Only 3 out of 33 point mutations (Phe198, Trp209, Asn333) affected both SR 146131 and SR 27897, while numerous other mutations (e.g., Phe97, Gly122, Ile229, Arg336, Leu356) altered SR 146131 potency but not SR 27897 binding [1]. This molecular distinction underscores that SR 146131's agonist activity arises from a unique set of receptor-ligand interactions, not simply from binding the same pocket as the antagonist. Furthermore, the binding mode of SR 146131 is distinct from that of CCK-8S, with Leu356 in transmembrane domain VII being a key contact point for SR 146131 but less critical for CCK-8S [2].

Binding site mapping Mutagenesis CCK1 receptor Ligand recognition

Recommended Research and Industrial Applications for SR 146131 (CAS 221671-61-0) Based on Quantified Evidence


In Vivo Studies of Appetite Suppression and Metabolic Regulation

SR 146131 is a premier tool for chronic oral dosing studies investigating the role of CCK1 receptors in feeding behavior, satiety, and energy homeostasis. Its high oral potency (gallbladder emptying ED50 = 2.7 μg/kg in mice) and ability to reduce food intake in multiple species (rats, gerbils, marmosets) at low oral doses (0.1–3 mg/kg) make it practical for long-term metabolic studies where continuous infusion of peptide agonists is not feasible [1]. The absence of pancreatitis at high doses further supports its use in chronic obesity and diabetes models [2].

Selective CCK1 Receptor Activation Without CCK2 Off-Target Effects

For experiments requiring exclusive activation of the CCK1 receptor, SR 146131 is the compound of choice due to its 300-fold selectivity over the CCK2 receptor (CCK1 IC50 = 0.56 nM; CCK2 IC50 = 162 nM) [1]. This is particularly valuable in tissues co-expressing both receptor subtypes (e.g., certain brain regions, pancreas, gastrointestinal tract) or in whole-animal studies where CCK2 activation could confound interpretation of results related to anxiety, gastric acid secretion, or cell proliferation [2].

Pharmacological Dissection of Biased GPCR Signaling

SR 146131 serves as a prototypical biased ligand for the CCK1 receptor. Its ability to act as a full agonist for Gq/11-mediated calcium release while functioning as a partial agonist for β-arrestin-mediated MAPK activation allows researchers to interrogate the distinct physiological outputs of these signaling branches [1]. This is critical for academic labs studying functional selectivity and for pharmaceutical companies screening for pathway-specific CCK1 modulators with improved therapeutic indices.

Pancreatic Function Studies Requiring Absence of Pancreatitis Confound

In experimental models of pancreatic enzyme secretion, SR 146131 is a superior alternative to cerulein or supraphysiological doses of CCK-8S. It stimulates amylase secretion in a dose-dependent manner without the biphasic inhibition and acute pancreatitis observed with cerulein at supramaximal doses (e.g., 25 nmol/kg) [1]. This allows researchers to study the physiological, non-pathological role of CCK1 in pancreatic exocrine function and acinar cell signaling, avoiding the confounding effects of inflammation and tissue damage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR 146131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.